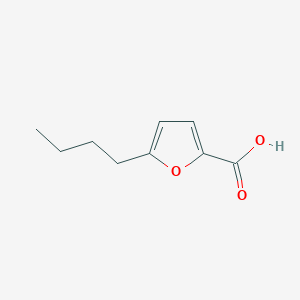

5-Butylfuran-2-carboxylic acid

Description

Contextual Significance of Furan (B31954) Carboxylic Acids as Heterocyclic Scaffolds

Furan-based structures, particularly furan carboxylic acids, represent a significant class of heterocyclic compounds in the field of chemistry. ijabbr.com These five-membered aromatic rings, containing one oxygen atom, serve as versatile scaffolds for the synthesis of a wide array of bioactive molecules and functional materials. ijabbr.comresearchgate.net The aromaticity of the furan ring, arising from the delocalization of one of the oxygen's lone pairs of electrons, imparts unique reactivity compared to other heterocyclic ethers like tetrahydrofuran. atamanchemicals.com This reactivity, particularly towards electrophilic substitution, makes the furan nucleus a valuable building block in organic synthesis. ijabbr.comatamanchemicals.com

Historical Trajectory and Initial Explorations of Butyl-Substituted Furan Systems

The history of furan chemistry dates back to 1780 with the description of 2-furoic acid. ijabbr.com Johann Wolfgang Döbereiner later reported the important derivative furfural (B47365) in 1831, and furan itself was first prepared by Heinrich Limpricht in 1870. atamanchemicals.com The exploration of substituted furans has been a continuous area of research, with alkyl-substituted furans being of particular interest due to their modified lipophilicity and steric profiles.

The introduction of a butyl group to the furan ring, as seen in 5-Butylfuran-2-carboxylic acid, is a strategic modification. The butyl chain can influence the molecule's interaction with biological targets and its solubility in various media. Early research into butyl-substituted furans likely stemmed from the broader investigation of how alkyl chains of varying lengths and branching affect the properties of aromatic systems. For instance, the synthesis of various substituted furans, including those with alkyl groups, has been an active area of organic synthesis for decades. acs.org The development of synthetic methods like the Paal-Knorr synthesis and the Feist-Benary furan synthesis provided general routes to access a variety of substituted furans, paving the way for the exploration of compounds like this compound. researchgate.netderpharmachemica.com

Emerging Research Paradigms and Unifying Themes in the Study of this compound

Current research involving this compound and related structures is multifaceted, touching upon several key themes in modern chemistry. A significant area of focus is its application as a building block in the synthesis of more complex molecules. The presence of both the furan ring and the carboxylic acid functionality allows for a diverse range of chemical transformations.

One unifying theme is the exploration of its potential in medicinal chemistry. While specific biological activity data for this compound is not extensively detailed in publicly available literature, related furan derivatives are known to possess a variety of pharmacological properties. ijabbr.comontosight.ai Therefore, it is plausible that researchers are investigating this compound and its derivatives for similar activities.

Another emerging paradigm is its role in the development of novel materials. Furan-based polymers are gaining traction as sustainable alternatives to traditional plastics, and this compound could serve as a valuable monomer in this context. vulcanchem.com The butyl group can impart flexibility and other desirable properties to the resulting polymer chains.

Furthermore, the study of the reactivity of substituted furans remains a central theme. The interplay between the electron-donating furan ring, the electron-withdrawing carboxylic acid, and the alkyl substituent at the 5-position presents interesting questions for physical organic chemists regarding reaction mechanisms and regioselectivity. The stability of the furan ring itself, particularly its susceptibility to oxidation, is also a critical consideration in its application. nih.gov

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H12O3 |

| Molecular Weight | 168.19 g/mol |

| IUPAC Name | This compound |

| Melting Point | 103-105 °C sigmaaldrich.com |

| LogP | 2.2753 chemscene.com |

| Topological Polar Surface Area (TPSA) | 50.44 Ų chemscene.com |

| Hydrogen Bond Donors | 1 chemscene.com |

| Hydrogen Bond Acceptors | 2 chemscene.com |

| Rotatable Bonds | 1 chemscene.com |

Structure

3D Structure

Properties

CAS No. |

67238-23-7 |

|---|---|

Molecular Formula |

C9H12O3 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

5-butylfuran-2-carboxylic acid |

InChI |

InChI=1S/C9H12O3/c1-2-3-4-7-5-6-8(12-7)9(10)11/h5-6H,2-4H2,1H3,(H,10,11) |

InChI Key |

APOWWZJDUYUAPY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(O1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Butylfuran 2 Carboxylic Acid and Its Prominent Isomeric Forms

Direct Synthetic Approaches to the Furan (B31954) Carboxylic Acid Core

Direct approaches to synthesizing 5-butylfuran-2-carboxylic acid focus on introducing the carboxylic acid functionality onto a pre-existing butyl-substituted furan ring or vice versa. These methods are often characterized by their efficiency and atom economy.

Carboxylation Reactions of Butylfurans

The direct introduction of a carboxyl group onto a butylfuran scaffold represents an attractive synthetic route. One such method involves the carboxylation of aromatic compounds using carbon dioxide (CO2) under a "Frustrated Lewis Pair" (FLP) catalytic system. While not specifically detailed for 2-butylfuran (B1215726), this methodology has shown success with other aromatics, achieving good yields of the corresponding carboxylic acids. scirp.org The process typically involves the activation of CO2 by the FLP, followed by electrophilic attack on the aromatic ring. scirp.org

Another relevant strategy is the carboxylation of furan-2-carboxylic acid to yield furan-2,5-dicarboxylic acid (FDCA). This transformation is achieved by deprotonation with a strong base like lithium diisopropylamide (LDA) followed by quenching with CO2, proceeding in high yield. researchgate.net This suggests that a similar approach could be viable for the carboxylation of 2-butylfuran at the 5-position.

A study on the synthesis of furan-2,5-dicarboxylic acid esters from galactaric acid also reported the formation of butyl 2-furoate as a byproduct, hinting at complex reaction mechanisms that could potentially be harnessed for the synthesis of related compounds. acs.org

Selective Oxidation Pathways of Butyl-Substituted Furan Precursors

A common and effective method for the synthesis of this compound is the selective oxidation of a corresponding precursor, most notably 5-butyl-2-furaldehyde (5-butylfurfural). This transformation can be achieved using various oxidizing agents. The oxidation of furfural (B47365) derivatives to their corresponding carboxylic acids is a well-established process. For instance, the oxidation of the biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA) often proceeds through a 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) intermediate. d-nb.infonih.govencyclopedia.pub These oxidation methods, which include catalytic systems employing noble metals (e.g., Pt, Pd) or non-noble metals (e.g., Co, Mn) and often assisted by bases, are generally applicable to other 5-substituted furfurals. d-nb.info

Electrochemical oxidation has also emerged as a green and efficient alternative for the conversion of HMF to FDCA, a process that can be controlled to selectively yield intermediate products like HMFCA. nih.govrsc.org This suggests that electrocatalysis could be a viable method for the selective oxidation of 5-butylfurfural. In one instance, a process for producing 5-(alkoxycarbonyl)furan-2-carboxylic acids involves the oxidation of furcate precursors in the presence of a cobalt, manganese, and bromine catalyst system. google.com

Functionalization of Furan Rings via Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental strategy for functionalizing furan rings. The furan ring is electron-rich, and substitution typically occurs at the α-positions (2- and 5-positions). For a 2-substituted furan like 2-butylfuran, electrophilic substitution is expected to occur predominantly at the 5-position.

A relevant example is the Friedel-Crafts acylation of 2-tert-butylfuran (B1585044) with homoveratric acid, which proceeds to give the corresponding ketone. arkat-usa.org This indicates that acylation of 2-butylfuran with a suitable acylating agent, followed by oxidation of the resulting ketone, could be a viable route to this compound. However, Friedel-Crafts acylation on furan rings can sometimes lead to low yields due to the sensitivity of the furan ring to the strong Lewis acids typically employed.

Multi-Step Convergent and Divergent Synthetic Routes

Multi-step syntheses offer greater flexibility in the construction of complex molecules like this compound, allowing for the strategic assembly of the furan core and its substituents.

Alkylation and Acylation Strategies for Furan Scaffold Elaboration

A powerful strategy for the synthesis of 5-substituted furan-2-carboxylates involves the direct alkylation of a furan-2-carboxylate (B1237412) precursor. A palladium-catalyzed C-H alkylation of methyl furan-2-carboxylate with various alkyl iodides has been reported to produce a range of methyl 5-alkyl-furan-2-carboxylates in good yields. rsc.org This method was successfully applied to the synthesis of methyl 5-(sec-butyl)furan-2-carboxylate and methyl 5-(tert-butyl)furan-2-carboxylate, demonstrating its utility for introducing butyl groups at the 5-position. rsc.org

The following table summarizes the results for the palladium-catalyzed alkylation of methyl furan-2-carboxylate with different butyl iodides:

| Alkyl Iodide | Product | Yield |

| sec-Butyl iodide | Methyl 5-(sec-butyl)furan-2-carboxylate | 88% |

| tert-Butyl iodide | Methyl 5-(tert-butyl)furan-2-carboxylate | 81% |

| Data sourced from a study on regioselective Pd-catalyzed α-alkylation of furans. rsc.org |

Ring-Closing and Ring-Opening Methodologies in Furan Synthesis

The construction of the furan ring itself is a cornerstone of many synthetic strategies. The Paal-Knorr synthesis is a classic and widely used method for preparing substituted furans from 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction typically proceeds under acidic conditions, where the 1,4-dicarbonyl compound undergoes cyclization and dehydration to form the furan ring. wikipedia.orgalfa-chemistry.com By choosing an appropriately substituted 1,4-dicarbonyl precursor, one could synthesize a 2-butyl-5-substituted furan that could then be converted to the desired carboxylic acid.

More modern techniques like ring-closing metathesis (RCM) have also proven to be highly effective for the synthesis of substituted furans. pnas.orgrsc.orghud.ac.uksci-hub.se RCM typically involves the use of a ruthenium catalyst, such as a Grubbs catalyst, to cyclize a diene precursor. rsc.org For furan synthesis, this often involves the RCM of an enol ether-olefin to form a dihydrofuran, which can then be aromatized to the furan. acs.org This approach offers a high degree of flexibility in accessing a wide range of substituted furans. sci-hub.se

Chemical Transformations from 5-Butylfuran-2-carbaldehyde (B6597092) and Related Intermediates

The oxidation of aldehydes to carboxylic acids is a fundamental and industrially relevant chemical reaction. uva.nl In the context of furan chemistry, 5-butylfuran-2-carbaldehyde serves as a direct precursor to this compound. This transformation typically involves the use of oxidizing agents.

While specific documented examples detailing the direct oxidation of 5-butylfuran-2-carbaldehyde are not prevalent in the provided results, the general principle of aldehyde oxidation is well-established. For instance, the oxidation of the related compound 5-(hydroxymethyl)furfural to 5-(hydroxymethyl)furoic acid has been successfully achieved using biocatalytic methods, highlighting the potential for selective oxidation of the aldehyde group in the presence of other functionalities. uva.nl This suggests that similar enzymatic or chemical oxidation methods could be applied to 5-butylfuran-2-carbaldehyde.

Catalytic Strategies in the Synthesis of this compound

Catalysis plays a pivotal role in the efficient and selective synthesis of furan derivatives. Lewis acid, transition metal, and biocatalytic approaches have all been employed to construct and functionalize the furan ring system.

Lewis Acid Catalysis in Furan Functionalization

Lewis acids are effective catalysts for various organic transformations, including the functionalization of furan rings. rsc.org They can activate substrates and promote reactions such as Friedel-Crafts alkylations and cyclizations. For example, the adamantylation of furans, including 2-tert-butylfuran, has been achieved using 1-adamantanol (B105290) in the presence of Lewis acids like aluminum triflate. mdpi.com This demonstrates the utility of Lewis acids in introducing alkyl groups onto the furan ring, a key step that could be adapted for the synthesis of butyl-substituted furans.

Furthermore, Lewis acid-catalyzed cascade reactions have been developed for the efficient construction of polysubstituted furan-2-carboxylic acid derivatives from simple starting materials. rsc.org While not specific to the butyl-substituted variant, these methods showcase the power of Lewis acid catalysis in assembling the core furan-2-carboxylate structure.

Transition Metal-Mediated Syntheses of Butylfuran Systems

Transition metal catalysis offers a versatile toolkit for the synthesis of complex organic molecules, including substituted furans. arkat-usa.orgfrontiersin.org Palladium-catalyzed cross-coupling reactions, for instance, are widely used for the direct arylation of furans. amazonaws.com A study on the palladium-catalyzed direct arylation of 2-n-butylfuran demonstrates the feasibility of C-H functionalization at the 5-position of the furan ring, providing a route to 2-butyl-5-arylfurans. amazonaws.com This methodology could potentially be adapted for the introduction of a carboxyl or a precursor group at the desired position.

Rhodium catalysts have also been employed in the synthesis of substituted furans from cyclopropenes. acs.org The reaction of 3-benzoyl-3-methyl-1-(n-butyl)cyclopropene with a rhodium(II) catalyst yielded a mixture of 2-phenyl-3-methyl-4-(n-butyl)- and 2-phenyl-3-methyl-5-(n-butyl)furan. acs.org This highlights the potential of transition metal-catalyzed rearrangements for constructing the butylfuran skeleton.

Copper-catalyzed cycloisomerization of alkynyl ketones is another efficient method for synthesizing 2,5-disubstituted furans. researchgate.net This approach allows for the construction of the furan ring with substituents at the 2 and 5 positions, which is directly relevant to the synthesis of this compound precursors.

Organocatalytic and Biocatalytic Approaches

In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to traditional metal-based catalysis. uva.nlunife.it

Biocatalytic methods, utilizing enzymes, offer mild reaction conditions and high selectivity. uva.nl For example, aldehyde dehydrogenase enzymes have been successfully used for the chemoselective oxidation of aldehydes to carboxylic acids in an aqueous environment. uva.nl This approach is particularly attractive for the synthesis of this compound from its corresponding aldehyde, as it minimizes the formation of byproducts and operates under environmentally friendly conditions. uva.nl The conversion of 5-(hydroxymethyl)furfural to 5-(hydroxymethyl)furoic acid showcases the potential of this strategy. uva.nl

Organocatalytic approaches have also been developed for furan synthesis. For instance, N-heterocyclic carbenes (NHCs) have been used to catalyze the aerobic oxidation of 5-hydroxymethylfurfural. lookchem.com While the primary product was the corresponding carboxylic acid, this demonstrates the potential of organocatalysts to mediate key transformations in furan chemistry.

Sustainable and Green Chemistry Aspects in this compound Production

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, use less hazardous substances, and improve energy efficiency. unive.itrsc.org The production of furanic compounds, often derived from biomass, is a key area of focus for sustainable chemistry. mdpi.comuts.edu.au

Development of Solvent-Free and Aqueous Reaction Environments

A significant aspect of green chemistry is the replacement of volatile and often toxic organic solvents with more environmentally benign alternatives, such as water, or by conducting reactions under solvent-free conditions. uva.nlacs.org

The synthesis of esters of furan dicarboxylic acids has been achieved through a one-pot reaction under solvent-free conditions, highlighting the feasibility of eliminating solvents in furan chemistry. acs.org Furthermore, biocatalytic oxidations of furan aldehydes to their corresponding carboxylic acids are typically performed in aqueous environments, demonstrating a green and sustainable approach. uva.nl These examples underscore the potential for developing solvent-free or aqueous-based synthetic routes for this compound, thereby reducing the environmental impact of its production. The use of solid acid catalysts in solvent-free protonation reactions further illustrates the move towards more sustainable processes. sci-hub.se

Atom Economy and Waste Minimization in Synthetic Pathways

A critical aspect of modern chemical synthesis is the focus on green chemistry principles, particularly atom economy and waste minimization. mdpi.com The fine chemical and pharmaceutical industries have been historically characterized by poor E-factors (the ratio of the mass of waste to the mass of product), often exceeding 25 kg of waste per kg of product. nih.gov Research into the synthesis of furanic compounds is increasingly addressing these challenges through innovative catalytic systems, solvent choices, and reaction designs.

One of the key strategies for improving the environmental profile of furan-2-carboxylic acid synthesis is the utilization of carbon dioxide (CO₂) as a C1 building block. acs.org This approach is particularly attractive as it can contribute to CO₂ utilization while forming the carboxylic acid group. For example, the carbonate-promoted C-H carboxylation of 2-furoic acid to produce furan-2,5-dicarboxylic acid (FDCA) is an advantageous route that avoids late-stage oxidation steps. rsc.org This reaction involves heating a mixture of an alkali furan-2-carboxylate and an alkali carbonate under a CO₂ atmosphere. rsc.org

Electrochemical synthesis offers another promising green alternative. acs.org The electrochemical production of FDCA from a furfural derivative and CO₂ can operate under milder conditions, consume fewer reagents, and potentially lead to net-negative CO₂ emissions compared to conventional chemical methods that generate significant CO₂ during neutralization. acs.org

The choice of catalysts and reaction media also plays a crucial role. The development of one-pot synthesis methods, which combine multiple reaction steps into a single operation, enhances efficiency and reduces waste from intermediate purification steps. mdpi.com For instance, a one-pot method for preparing hept-6-en-1-yl furan-2-carboxylate from furfural utilizes a copper chloride catalyst and tert-butyl hydroperoxide as an oxidant in a mixed solvent system. mdpi.com Furthermore, the use of environmentally benign solvents like water and recyclable catalysts, such as selenium-based catalysts for the oxidation of aldehydes, contributes to greener synthetic protocols. mdpi.com

Another technique to minimize waste is the removal of by-products during the reaction. In the synthesis of 5-(alkoxycarbonyl)furan-2-carboxylic acids via oxidation, the continuous removal of water vapor from the reaction mixture can lead to a higher purity product with fewer by-products like FDCA. google.com

The table below summarizes key research findings related to waste minimization in the synthesis of furan carboxylic acids.

| Synthetic Strategy | Key Findings | Waste Minimization Aspect | Relevant Compounds | Citations |

| Carboxylation with CO₂ | High-yield synthesis of FDCA from 2-furoic acid and CO₂ using alkali carbonate promoters. rsc.org | Utilizes CO₂ as a reactant, high atom economy. | Furan-2,5-dicarboxylic acid, 2-Furoic acid | rsc.org |

| Electrochemical Synthesis | Electrochemical carboxylation of a furfural derivative with CO₂. acs.org | Milder reaction conditions, fewer reagents, avoids CO₂ generation from neutralization. | Furan-2,5-dicarboxylic acid, Furfural | acs.org |

| One-Pot Synthesis | Conversion of furfural to furoic acid and subsequent esterification in a single pot. mdpi.com | Reduces separation and purification steps, saving solvents and energy. | Furoic acid, Hept-6-en-1-yl furan-2-carboxylate | mdpi.com |

| By-product Removal | Removal of water vapor during the oxidation of furcates to 5-(alkoxycarbonyl)furan-2-carboxylic acids. google.com | Reduces the formation of by-products, increasing yield and purity. | 5-(Alkoxycarbonyl)furan-2-carboxylic acid | google.com |

| Green Catalysis | Selenium-catalyzed oxidation of aldehydes to carboxylic acids using hydrogen peroxide in water. mdpi.com | Use of a recyclable catalyst and an environmentally benign solvent. | Benzoic acid (model compound) | mdpi.com |

The following table presents data on the E-factor and Process Mass Intensity (PMI) for selected chemical processes, highlighting the ongoing efforts to improve the sustainability of chemical manufacturing.

| Process Type | E-factor (kg waste/kg product) | Process Mass Intensity (PMI) | Context | Citations |

| Fine Chemicals/Pharmaceuticals | > 25 | High | General industry benchmark, indicating significant waste generation. | nih.gov |

| Bench Scale HMF Synthesis | 5–50 | Lower than historical values | Indicates improving but still significant waste at the lab scale. Increasing attention to reagent/solvent recycling is noted by lower PMI. | rsc.org |

| Biomass Conversion to HMF | Potentially high | - | Processes can have poor environmental factors and generate significant chemical waste. | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 5 Butylfuran 2 Carboxylic Acid

Electrophilic and Nucleophilic Reactivity of the Furan (B31954) Ring System

The furan ring is an electron-rich five-membered aromatic heterocycle. The oxygen atom's lone pair of electrons contributes to the π-system, which increases the ring's electron density and makes it significantly more reactive than benzene towards electrophilic attack. pearson.com Electrophilic aromatic substitution is a fundamental reaction for furans, typically occurring under milder conditions than those required for benzene. pearson.commasterorganicchemistry.com Conversely, nucleophilic substitution on the furan ring is generally difficult and requires the presence of strong electron-withdrawing groups to facilitate the reaction. edurev.inquimicaorganica.org

The reactivity of 5-butylfuran-2-carboxylic acid is modulated by two substituents on the furan core: an electron-donating alkyl (butyl) group at the C5 position and an electron-withdrawing carboxylic acid group at the C2 position. britannica.com

Regioselective Functionalization of the Furan Core

The directing effects of the existing substituents govern the position of further functionalization on the furan ring. In electrophilic aromatic substitution, furan itself is preferentially attacked at the 2-position (α-position) due to the superior stability of the resulting carbocation intermediate. pearson.com

In this compound, the α-positions (C2 and C5) are already occupied. The remaining available positions are the β-positions, C3 and C4. The regioselectivity of an incoming electrophile is determined by the combined influence of the butyl and carboxylic acid groups.

The Butyl Group (-C4H9) at C5: As an alkyl group, it is electron-donating and therefore an activating group. It directs incoming electrophiles to the adjacent C4 position.

The Carboxylic Acid Group (-COOH) at C2: This group is electron-withdrawing and deactivating. britannica.com It directs incoming electrophiles to the meta position, which in this case is the C4 position.

Since both the activating butyl group and the deactivating carboxylic acid group direct the electrophile to the C4 position, electrophilic substitution reactions on this compound are expected to show high regioselectivity for the C4 position.

Nucleophilic aromatic substitution on the furan ring is uncommon but can be facilitated by the presence of electron-withdrawing groups. edurev.in The carboxylic acid group at C2 makes the ring more electron-deficient, potentially allowing for nucleophilic attack if a suitable leaving group is present on the ring, a scenario not inherent to the parent molecule.

Influence of the Butyl Substituent on Aromatic Reactivity

Studies on similar alkylated furans have shown that the presence of alkyl groups can promote the rate of reactions involving the furan ring. acs.org Therefore, this compound is expected to be more reactive towards electrophiles than furan-2-carboxylic acid itself, but less reactive than 2-butylfuran (B1215726). The balance between the activating butyl group and the deactivating carboxylic acid group determines the precise conditions required for electrophilic substitution. An electron-withdrawing substituent on the furan ring has been shown to be beneficial in certain palladium-catalyzed C-H bond alkylation reactions. rsc.org

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a highly versatile functional group that can undergo a variety of transformations, primarily involving nucleophilic acyl substitution, where the hydroxyl (-OH) group is replaced by another nucleophile. jackwestin.commsu.edu

Esterification and Transesterification Kinetics and Thermodynamics

Esterification is a common reaction of carboxylic acids, involving the reaction with an alcohol in the presence of an acid catalyst to form an ester and water. ijarsct.co.in The most common method is the Fischer esterification, which is a reversible, acid-catalyzed equilibrium process. sparkl.memasterorganicchemistry.comchemguide.co.uk

The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. sparkl.memdpi.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.commdpi.com Subsequent proton transfer and elimination of a water molecule yield the ester. mdpi.com

The reaction kinetics are typically second-order and are influenced by temperature, reactant concentrations, and catalyst strength. ijarsct.co.inmdpi.com The equilibrium can be shifted towards the product (ester) by using an excess of the alcohol or by removing water as it is formed. sparkl.me

Below is a table showing representative kinetic data for a typical acid-catalyzed esterification reaction.

| Parameter | Value | Conditions |

| Reaction | R-COOH + R'-OH ⇌ R-COOR' + H₂O | Acid Catalyst (e.g., H₂SO₄) |

| Rate Law | Rate = k[R-COOH][R'-OH] | Pseudo-first-order with excess alcohol |

| Activation Energy (Ea) | 40 - 60 kJ/mol | Varies with acid and alcohol structure |

| Equilibrium Constant (Keq) | 1 - 10 | Dependent on reactants and temperature |

This is an interactive data table based on general findings for Fischer esterification.

Amidation and Peptide Coupling Analogues

Amides are formed by the reaction of a carboxylic acid with an amine. The direct reaction is often difficult because the basic amine deprotonates the carboxylic acid to form a stable and unreactive carboxylate salt. jackwestin.comyoutube.com Therefore, the reaction typically requires high temperatures to drive off water or the use of a coupling agent to activate the carboxylic acid. youtube.comresearchgate.netresearchgate.net

A common laboratory method involves the use of activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC). jackwestin.combohrium.com DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group, allowing the amine to attack the carbonyl carbon and form the amide bond under milder conditions. This is the fundamental principle behind peptide synthesis, where amino acids are linked via amide (peptide) bonds.

The general mechanism for DCC-mediated amidation is as follows:

The carboxylic acid adds to the DCC, forming an O-acylisourea intermediate, which is highly reactive.

The amine, acting as a nucleophile, attacks the carbonyl carbon of this intermediate.

The amide is formed along with dicyclohexylurea, a byproduct that precipitates from the reaction mixture.

Decarboxylation Mechanisms and Pathways

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). youtube.com Furan-2-carboxylic acids are known to undergo thermal decarboxylation to yield furan. researchgate.net The mechanism is believed to proceed through an ipso-substitution pathway, a type of electrophilic aromatic substitution where a proton replaces the carboxyl group. youtube.com

The key steps in the proposed mechanism for the decarboxylation of a furan-2-carboxylic acid are:

Protonation of the furan ring at the C2 position (the carbon bearing the carboxylic acid group). This is the rate-determining step.

This creates a resonance-stabilized carbocation intermediate.

Loss of carbon dioxide from this intermediate.

Deprotonation to restore the aromaticity of the furan ring.

The presence of the electron-donating butyl group at the C5 position in this compound is expected to influence the rate of decarboxylation. By donating electron density to the ring, the butyl group can stabilize the positively charged intermediate formed during the ipso-protonation step. This stabilization would likely lower the activation energy for the reaction, suggesting that this compound may undergo decarboxylation more readily (i.e., at a lower temperature) than unsubstituted furan-2-carboxylic acid. Some furan-2,5-dicarboxylic acids can also be decarboxylated enzymatically. acs.orgresearchgate.net

Cycloaddition Reactions and Pericyclic Transformations of this compound

The furan ring, a key structural feature of this compound, is an aromatic diene and can participate in various cycloaddition reactions. These transformations are pivotal in synthetic chemistry for constructing more complex molecular architectures.

Diels-Alder Reactions of this compound Derivatives

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. nih.gov The furan ring in this compound can act as the diene component in this reaction. However, the reactivity of the furan ring is influenced by its substituents. The carboxylic acid group at the C2 position is electron-withdrawing, which deactivates the furan ring towards reaction with dienophiles in a normal electron-demand Diels-Alder reaction. Conversely, the butyl group at the C5 position is weakly electron-donating.

To facilitate the Diels-Alder reaction, this compound is often converted into its ester or other derivatives. This modification can enhance solubility and, in some cases, modulate the electronic properties of the furan system. The reaction typically proceeds with electron-deficient dienophiles, such as maleic anhydride or N-phenylmaleimide derivatives. nih.gov

The cycloaddition of a 5-alkylfuran-2-carboxylate with a dienophile, such as N-phenylmaleimide, is expected to yield an oxa-bridged bicyclic adduct. The reaction can result in the formation of both endo and exo diastereomers. The endo product is often kinetically favored due to secondary orbital interactions, but the thermodynamically more stable exo product can predominate, especially at higher reaction temperatures, because the Diels-Alder reaction of furans is often reversible. nih.gov

For instance, the reaction of a derivative like methyl 5-butylfuran-2-carboxylate with N-phenylmaleimide would proceed as follows:

Reaction Scheme: Diels-Alder Reaction of a 5-Butylfuran-2-carboxylate Derivative

| Diene | Dienophile | Expected Products (endo/exo) |

| Methyl 5-butylfuran-2-carboxylate | N-Phenylmaleimide | Methyl 7-butyl-2-phenyl-1,2,3,6-tetrahydro-3,6-epoxy-2H-isoindole-4-carboxylate |

The general outcome of these reactions highlights a versatile strategy for converting biomass-derived furanics into more complex structures suitable for various applications, including materials science and pharmaceuticals. nih.govrsc.org

Ozonolysis and Oxidative Ring-Opening Mechanisms

Ozonolysis is a powerful method for the oxidative cleavage of unsaturated systems. When applied to furan and its derivatives, the reaction leads to the opening of the furan ring and the formation of various oxygenated products. wikipedia.org The reaction proceeds through the Criegee mechanism, which involves the initial 1,3-dipolar cycloaddition of ozone to the double bonds of the furan ring to form a primary ozonide (molozonide). This unstable intermediate rapidly rearranges to a more stable secondary ozonide (trioxolane). wikipedia.org

For an asymmetrically substituted furan like this compound, ozone can attack either of the two double bonds, leading to different primary ozonides and subsequently a mixture of ring-opened products. The decomposition of these ozonides, typically under oxidative or reductive work-up conditions, cleaves the ring.

Under oxidative work-up conditions (e.g., in the presence of hydrogen peroxide), the resulting fragments are oxidized to carboxylic acids and/or ketones. The ozonolysis of this compound is predicted to yield multifunctional, linear products. The specific products will depend on which double bond is initially cleaved and the subsequent fragmentation pattern of the ozonide intermediates.

Theoretical studies on the ozonolysis of substituted furans indicate that the reaction forms highly excited Criegee intermediates that can promptly isomerize or dissociate. rsc.org This can lead to a complex mixture of products, including dicarbonyl compounds and their derivatives. researchgate.net The oxidative cleavage of the furan ring can ultimately lead to the formation of linear dicarboxylic and tricarboxylic acids.

Table: Predicted Products from Ozonolysis of this compound

| Reactant | Reagents | Potential Ring-Opened Products |

| This compound | 1. O₃2. Oxidative work-up (e.g., H₂O₂) | - 2-Oxoheptanoic acid- Oxalic acid- Formyl-containing carboxylic acids |

Radical Reactions and Associated Mechanistic Insights

The structure of this compound offers several sites for potential radical reactions. These include the furan ring itself, the butyl side chain, and the carboxylic acid group.

The hydrogens on the carbon atom of the butyl group adjacent to the furan ring (the α-position) are allylic-type hydrogens. These hydrogens are susceptible to abstraction by radical initiators, leading to the formation of a resonance-stabilized radical. This reactivity is analogous to benzylic halogenation. masterorganicchemistry.com For example, reaction with a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) would be expected to selectively introduce a bromine atom at the α-position of the butyl group.

The mechanism for this allylic-type bromination involves three key stages:

Initiation: Homolytic cleavage of the initiator or Br₂ to generate a bromine radical.

Propagation: The bromine radical abstracts an α-hydrogen from the butyl group to form a resonance-stabilized furan-containing radical and HBr. This radical then reacts with Br₂ (formed from the reaction of HBr with NBS) to yield the brominated product and a new bromine radical. masterorganicchemistry.com

Termination: Combination of any two radical species.

Another potential radical reaction is a Hunsdiecker-type decarboxylative halogenation. In the classic Hunsdiecker reaction, a silver carboxylate is treated with bromine to yield an alkyl or aryl bromide with one fewer carbon atom. However, the application of this reaction to aromatic and heteroaromatic carboxylic acids can be challenging. semanticscholar.org More modern methods for decarboxylative bromination of aromatic acids exist, some of which may proceed through non-radical pathways. rsc.org If a radical mechanism were operative, it would involve the formation of a carboxyl radical, which would then lose CO₂ to generate a furyl radical. This radical would then be trapped by a halogen.

Table: Potential Radical Reactions of this compound

| Reaction Type | Reagents | Expected Major Product |

| Allylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator | 5-(1-Bromobutyl)furan-2-carboxylic acid |

| Decarboxylative Bromination | e.g., Ag₂O, Br₂ (Hunsdiecker conditions) | 2-Bromo-5-butylfuran |

Reactivity Towards Specific Reagents and Reaction Systems

The chemical behavior of this compound is dictated by the interplay of its three main components: the furan ring, the butyl side chain, and the carboxylic acid functional group. The carboxylic acid moiety is a primary site for a variety of transformations.

For instance, the carboxylic acid can be converted into a range of derivatives such as esters, amides, and acyl chlorides through standard synthetic protocols. msu.edu The synthesis of amides, for example, often proceeds via the activation of the carboxylic acid, typically by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly reactive electrophile that readily reacts with amines to form the corresponding amide. pensoft.net A study on the synthesis of 4-(5-aryl-2-furoyl)morpholines demonstrates this two-step procedure starting from 5-arylfuran-2-carboxylic acids. pensoft.net

The reactivity of the carboxylic acid group with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), is also a key aspect of its chemical profile. Due to the acidic proton of the carboxyl group, the initial reaction with these strong bases is a simple acid-base reaction, which deprotonates the carboxylic acid to form a carboxylate salt and consumes one equivalent of the organometallic reagent. libretexts.orgorganicchemistrytutor.com

To achieve addition to the carbonyl group, the carboxylic acid must first be converted into a less acidic derivative, such as an ester. Esters react with two equivalents of a Grignard or organolithium reagent to produce tertiary alcohols after an acidic workup. The reaction proceeds through a ketone intermediate which is more reactive than the starting ester and is therefore not typically isolated. libretexts.org

Table: Reactions at the Carboxylic Acid Group of this compound

| Reagent(s) | Derivative Formed | Intermediate (if any) | Final Product (after workup) |

| 1. SOCl₂2. Morpholine | Acyl Chloride | 5-Butylfuran-2-carbonyl chloride | 4-(5-Butyl-2-furoyl)morpholine |

| CH₃OH, H⁺ (cat.) | Ester | - | Methyl 5-butylfuran-2-carboxylate |

| 2 eq. CH₃MgBr (on ester derivative) | Ester | Methyl 5-butylfuran-2-carboxylate | 2-(5-Butylfuran-2-yl)propan-2-ol |

| 1. 2 eq. CH₃Li2. H₃O⁺ | Carboxylic Acid | Geminal dianion | 1-(5-Butylfuran-2-yl)ethan-1-one |

Derivatives and Analogs of 5 Butylfuran 2 Carboxylic Acid: Synthetic Diversification and Chemical Properties

Synthesis and Characterization of Alkyl and Aryl Substituted Analogs

The synthesis of alkyl and aryl substituted analogs of 5-butylfuran-2-carboxylic acid can be achieved through various organic methodologies. The introduction of additional alkyl or aryl groups onto the furan (B31954) ring can significantly alter the electronic and steric properties of the parent molecule.

One common strategy for the synthesis of aryl-substituted analogs involves the arylation of furan-2-carboxylic acid or its esters. For instance, the reaction of furan-2-carboxylic acid with arenediazonium chlorides in the presence of a copper(II) catalyst can yield 5-arylfuran-2-carboxylic acids. A similar approach using ceric ammonium (B1175870) nitrate (B79036) has also been reported for the synthesis of 5-aryl-furan-2-carboxylic acids. These methods provide a direct route to introduce a variety of aryl groups at the 5-position of the furan ring.

For the synthesis of polysubstituted furans, including those with additional alkyl and aryl groups, copper-mediated annulation reactions have proven effective. A method involving the reaction of alkyl ketones with α,β-unsaturated carboxylic acids provides a regioselective pathway to 2,3,5-trisubstituted furans. This approach could be adapted to synthesize analogs of this compound with substituents at the C3 and C4 positions. For example, propiophenones bearing substituents like phenyl and n-butyl have been successfully used to generate corresponding furan products in moderate yields.

The hydroarylation of furan-containing propenoic acids and their esters using Brønsted superacids like triflic acid (TfOH) represents another pathway to aryl-substituted derivatives. This reaction introduces an aryl group at the α-carbon of the substituent attached to the furan ring.

Characterization of these newly synthesized analogs relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for determining the substitution pattern on the furan ring and confirming the structure of the appended alkyl or aryl groups. Infrared (IR) spectroscopy helps in identifying key functional groups, such as the carboxylic acid (O-H and C=O stretching) and aromatic rings. Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized compounds.

Table 1: Selected Synthetic Methods for Alkyl and Aryl Substituted Furan-2-Carboxylic Acid Analogs

| Method | Reagents | Type of Substitution |

| Diazonium Salt Coupling | Furan-2-carboxylic acid, ArN₂⁺Cl⁻, CuCl₂ | Aryl group at C5 |

| Copper-Mediated Annulation | Alkyl ketone, α,β-unsaturated carboxylic acid, CuCl, Cu(OAc)₂ | Alkyl/Aryl groups at C2, C3, C5 |

| Hydroarylation | 3-(Furan-2-yl)propenoic acid, Arene, TfOH | Aryl group on side chain |

Halogenated Derivatives of this compound

The introduction of halogen atoms into the structure of this compound can be achieved at either the furan ring or the butyl side chain, leading to derivatives with altered reactivity and physical properties.

Ring Halogenation: Direct halogenation of the furan ring can be challenging due to the ring's sensitivity to strong electrophiles and oxidizing agents. However, specific methods have been developed for the synthesis of halogenated furan-2-carboxylic acids. For instance, 5-fluorofuran-2-carboxylic acid has been synthesized in a two-step process starting from benzyl (B1604629) 5-nitrofuran-2-carboxylate. The key step is a fluorodenitration reaction using potassium fluoride, followed by hydrogenolysis to yield the free carboxylic acid.

Side-Chain Halogenation: Halogenation of the alkyl side chain is a more common approach. The α-position of the butyl group is particularly susceptible to radical halogenation. For example, esters of 5-alkylfuran-2-carboxylic acids can be brominated at the α-position of the alkyl chain using N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction provides a direct route to 5-(1-bromoalkyl)furan-2-carboxylic acid derivatives, which are valuable intermediates for further functionalization.

The characterization of these halogenated derivatives is performed using standard analytical methods. Mass spectrometry is particularly useful for confirming the presence and number of halogen atoms due to their characteristic isotopic patterns. NMR spectroscopy helps to determine the position of the halogen atom, with significant chemical shift changes observed for protons and carbons adjacent to the halogen.

Aminoalkyl and Phosphoryl Derivatives of Butylfuran Carboxylic Acids

The introduction of aminoalkyl and phosphoryl groups onto the butylated furan carboxylic acid framework can impart new chemical and physical properties.

Phosphoryl Derivatives: Phosphoryl derivatives, specifically phosphonates, can be synthesized from halogenated precursors. Research has shown that 5-(1-bromoalkyl)furan-2-carboxylic acid esters and nitriles react with triethyl phosphite (B83602) to yield the corresponding phosphonates. organic-chemistry.orgmdpi.com This reaction proceeds via an Arbuzov-type mechanism. It has been noted that this reaction can also lead to the formation of an alkene byproduct through elimination, with the ratio of phosphonate (B1237965) to alkene being dependent on the electronic nature of the substituent at the C2 position of the furan ring and the steric hindrance of the alkyl side chain. organic-chemistry.orgmdpi.com For instance, the alkene fraction increases when the C2 substituent is an ester compared to a nitrile, and also with increased branching of the side chain. organic-chemistry.orgmdpi.com

Aminoalkyl Derivatives: The synthesis of aminoalkyl derivatives can be approached in several ways. One method involves the amination of a suitable halogenated precursor. For example, a 5-(bromoalkyl)furan-2-carboxylate could potentially react with various amines to introduce an aminoalkyl group. Another strategy involves the synthesis of 3-aminofuran-2-carboxylate esters, which could serve as building blocks for more complex structures. These have been prepared through various methods, including the cyclization of vinyl ethers.

The characterization of these derivatives involves spectroscopic techniques. ³¹P NMR is essential for characterizing phosphoryl derivatives, providing information about the chemical environment of the phosphorus atom. For aminoalkyl derivatives, ¹H and ¹³C NMR are used to confirm the structure, and IR spectroscopy can identify the N-H bonds of the amino group.

Ester and Amide Derivatives: Synthesis and Comparative Reactivity

The carboxylic acid group of this compound is a key site for derivatization, with esters and amides being the most common derivatives. Their synthesis and reactivity are well-established in organic chemistry.

Synthesis of Esters: Esterification of this compound can be readily achieved through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net Alternatively, esters can be formed by reacting the corresponding acyl chloride with an alcohol. encyclopedia.pub This method is often faster and does not involve an equilibrium, leading to higher yields.

Synthesis of Amides: Amide synthesis typically requires the activation of the carboxylic acid. A common and effective method is the conversion of the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgnih.govmasterorganicchemistry.com The resulting acyl chloride is then reacted with a primary or secondary amine to form the amide. libretexts.orgnih.gov Another approach involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the direct reaction between the carboxylic acid and an amine under milder conditions. masterorganicchemistry.com Recently, a method for the direct amidation of esters using sodium amidoboranes has been reported, offering a rapid and high-yield synthesis at room temperature. d-nb.info

Comparative Reactivity: In terms of reactivity towards nucleophilic acyl substitution, esters and amides exhibit significant differences. Esters are generally more reactive than amides. libretexts.orgkhanacademy.orgkhanacademy.orglibretexts.orgmsu.edu This is attributed to the better leaving group ability of the alkoxy group (-OR) in esters compared to the amino group (-NR₂) in amides. The lone pair of electrons on the nitrogen atom in amides is more delocalized into the carbonyl group, strengthening the C-N bond and making the carbonyl carbon less electrophilic. khanacademy.orglibretexts.org Consequently, the hydrolysis of amides to the parent carboxylic acid typically requires harsher conditions (strong acid or base and heat) than the hydrolysis of esters. msu.edu

Table 2: Comparison of Ester and Amide Synthesis and Reactivity

| Feature | Ester Derivatives | Amide Derivatives |

| Common Synthesis | Fischer esterification (acid + alcohol + acid catalyst) | Acyl chloride + amine |

| Reactivity | More reactive towards nucleophiles | Less reactive towards nucleophiles |

| Leaving Group | Alkoxide (-OR) | Amide (-NR₂) |

| Hydrolysis Conditions | Mild to moderate (acid or base catalysis) | Harsher (strong acid or base, heat) |

Investigation of Poly-substituted Furan Carboxylic Acid Systems

The synthesis of furan carboxylic acid systems with multiple substituents is an area of active research, as the introduction of various functional groups can fine-tune the molecule's properties. Several synthetic strategies have been developed to achieve regioselective synthesis of polysubstituted furans.

One notable method is the copper-mediated annulation of alkyl ketones with α,β-unsaturated carboxylic acids, which provides a direct route to 2,3,5-trisubstituted furans. nih.gov This reaction is tolerant of various functional groups, allowing for the synthesis of furans with diverse substitution patterns. For example, propiophenones with different substituents have been used to create furans with alkyl groups at both the C-2 and C-3 positions. nih.gov

Another powerful technique is the cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls. This method offers excellent regioselectivity and a broad substrate scope, enabling the synthesis of polyfunctionalized furans under mild conditions.

Classical approaches like the Paal–Knorr and Feist–Benary syntheses are also widely applied for the preparation of polysubstituted furans. The Paal–Knorr synthesis involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, while the Feist–Benary method utilizes the intermolecular annulation of β-dicarbonyl compounds and α-haloketones.

The presence of the existing butyl and carboxylic acid groups in this compound would influence the regioselectivity of further substitution reactions. The electron-withdrawing nature of the carboxylic acid group deactivates the furan ring towards electrophilic substitution, directing incoming electrophiles to the C4 position. Conversely, the electron-donating butyl group activates the ring, also influencing the position of further substitution.

Regioisomeric Investigations of Substituted Furan Carboxylic Acids

The investigation of regioisomers of substituted furan carboxylic acids is crucial for understanding how the relative positions of substituents affect the molecule's properties. For this compound, key regioisomers would include 4-butylfuran-2-carboxylic acid and 5-butylfuran-3-carboxylic acid. The synthesis of these specific isomers requires regioselective methods.

The synthesis of furan-3-carboxylic acid derivatives often requires different strategies compared to the more common furan-2-carboxylic acids. One reported method for synthesizing furan-3-carboxylic acid involves the aromatization of a dihydrofuran precursor followed by nucleophilic displacement of a trichloromethyl group. researchgate.net This precursor can then be converted into various ester and amide derivatives. researchgate.net The preparation of specific alkyl-substituted furan-3-carboxylates is also documented in the literature. google.com

Regioselective synthesis of polysubstituted furans can be achieved through various metal-catalyzed reactions. For example, copper-mediated decarboxylative annulation reactions between α,β-alkenyl carboxylic acids and cyclic ketones can produce substituted fused furan derivatives with complete regioselectivity. nih.gov Similarly, cobalt-catalyzed metalloradical cyclization of alkynes and diazocarbonyls can yield polyfunctionalized furans with complete regioselectivity.

The coproduction of furan-2,5- and furan-2,3-dicarboxylic acid esters from galactaric acid highlights the possibility of forming different regioisomers from the same starting material, emphasizing the importance of controlling reaction conditions to favor the desired isomer. The characterization and differentiation of these regioisomers are heavily reliant on NMR spectroscopy, where the coupling patterns and chemical shifts of the furan ring protons provide definitive structural information.

Advanced Spectroscopic and Analytical Methodologies for Structure Elucidation of 5 Butylfuran 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the detailed molecular structure of 5-Butylfuran-2-carboxylic acid in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the complete carbon-hydrogen framework.

Proton (¹H) NMR Applications for Connectivity Analysis

Proton NMR (¹H NMR) provides crucial information about the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. For this compound, the ¹H NMR spectrum reveals distinct signals for the protons on the furan (B31954) ring and the butyl side chain.

The two protons on the furan ring (H-3 and H-4) appear as doublets in the aromatic region, typically between 6.0 and 7.5 ppm. Their mutual coupling constant (³JHH) of approximately 3-4 Hz confirms their adjacent positions on the furan ring. The proton on the carbon adjacent to the carboxylic acid (H-3) is generally shifted slightly downfield compared to the proton next to the alkyl group (H-4) due to the electron-withdrawing effect of the carboxyl group.

The protons of the n-butyl group exhibit characteristic chemical shifts and splitting patterns in the aliphatic region of the spectrum. The methylene group attached directly to the furan ring (H-6) is deshielded by the ring system and appears as a triplet. The subsequent methylene groups (H-7 and H-8) appear as multiplets, while the terminal methyl group (H-9) resonates as a triplet further upfield. The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet at a chemical shift greater than 10 ppm. libretexts.orglibretexts.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| COOH | >10.0 | broad singlet | - |

| H-3 | ~7.2 | doublet | ~3.5 |

| H-4 | ~6.2 | doublet | ~3.5 |

| H-6 (-CH₂-) | ~2.8 | triplet | ~7.5 |

| H-7 (-CH₂-) | ~1.6 | sextet | ~7.5 |

| H-8 (-CH₂-) | ~1.4 | sextet | ~7.5 |

The integration of these signals corresponds to the number of protons in each environment, and the coupling patterns directly confirm the connectivity of the butyl chain (CH₃-CH₂-CH₂-CH₂) and its attachment to the furan ring.

Carbon (¹³C) NMR and Heteronuclear Correlation Techniques

While ¹H NMR maps the proton framework, ¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. openochem.org In a proton-decoupled ¹³C NMR spectrum of this compound, nine distinct signals are expected, corresponding to the nine carbon atoms.

The carbonyl carbon of the carboxylic acid (C-1) is the most deshielded, appearing significantly downfield (~160-185 ppm). libretexts.orgpressbooks.pub The four carbons of the furan ring (C-2, C-3, C-4, C-5) resonate in the aromatic/olefinic region (~110-160 ppm), with the oxygen-bound carbons (C-2 and C-5) appearing further downfield. The four carbons of the butyl chain (C-6, C-7, C-8, C-9) appear in the upfield aliphatic region (~10-40 ppm). bhu.ac.in

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (COOH) | ~162 |

| C-5 | ~160 |

| C-2 | ~148 |

| C-3 | ~120 |

| C-4 | ~109 |

| C-6 (-CH₂-) | ~28 |

| C-7 (-CH₂-) | ~30 |

| C-8 (-CH₂-) | ~22 |

To definitively link the proton and carbon skeletons, heteronuclear correlation techniques are employed.

Advanced 2D NMR Experiments for Complex Structural Elucidation

For further confirmation of the proton connectivity, especially within the alkyl chain, a COSY (Correlation Spectroscopy) experiment is valuable.

COSY (Correlation Spectroscopy): This homonuclear 2D experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. wikipedia.org In the COSY spectrum of this compound, cross-peaks would confirm the following connectivities:

H-3 coupling with H-4 on the furan ring.

H-6 coupling with H-7 in the butyl chain.

H-7 coupling with H-8.

H-8 coupling with H-9.

This provides a clear, sequential "walk" through the butyl chain, validating the assignments made from the 1D ¹H NMR spectrum. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment could also be used to show through-space proximity between protons, such as between the furan proton H-4 and the adjacent methylene protons (H-6) of the butyl chain. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). mdpi.com This precision allows for the determination of a unique elemental formula from the measured mass. For this compound, the molecular formula is C₉H₁₂O₃.

Monoisotopic Mass Calculation:

Carbon: 9 x 12.000000 = 108.000000

Hydrogen: 12 x 1.007825 = 12.093900

Oxygen: 3 x 15.994915 = 47.984745

Theoretical Exact Mass = 168.078645 Da

An HRMS analysis that yields a measured mass extremely close to this theoretical value (e.g., 168.0788) provides high confidence in the assigned molecular formula of C₉H₁₂O₃, ruling out other possible formulas with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a complex mixture and then identifies them based on their mass spectra. mdpi.com For purity assessment, a sample of this compound is injected into the gas chromatograph. The compound travels through a column, and if it is pure, it will appear as a single, sharp peak in the resulting chromatogram at a specific retention time. The presence of other peaks would indicate impurities.

The mass spectrometer detector provides a fragmentation pattern for the compound as it elutes from the GC column. Due to the low volatility of carboxylic acids, they are often derivatized (e.g., converted to their methyl or butyl esters) prior to GC-MS analysis to improve their chromatographic behavior. nih.gov

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 168. Key fragmentation patterns for carboxylic acids and furan derivatives would include: libretexts.orgyoutube.com

Loss of the butyl group ([M-57]⁺): Cleavage of the bond between the furan ring and the butyl chain would result in a significant fragment.

Loss of the carboxyl group ([M-45]⁺): Fragmentation involving the loss of the -COOH group.

Formation of an acylium ion: Cleavage of the bond between the furan ring and the carbonyl carbon can lead to a furan-acylium ion.

The combination of a single peak in the gas chromatogram and a mass spectrum consistent with the expected fragmentation provides strong evidence for both the identity and purity of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of this compound, MS/MS provides invaluable insight into its molecular structure by elucidating its fragmentation pathways under conditions of collision-induced dissociation (CID).

The process begins with the ionization of the parent molecule. For a carboxylic acid, electrospray ionization (ESI) in negative mode is often effective, generating the deprotonated molecule [M-H]⁻. This precursor ion is then selected in the first mass analyzer, subjected to fragmentation through collisions with an inert gas, and the resulting product ions are analyzed in a second mass analyzer.

The fragmentation of this compound is expected to follow pathways characteristic of both carboxylic acids and alkylated furan rings. libretexts.orgmetwarebio.com Key fragmentation events for carboxylic acids include the loss of small neutral molecules. Common losses from the carboxyl group include the hydroxyl radical (•OH, mass loss of 17 u) and the entire carboxyl group as COOH (mass loss of 45 u). libretexts.org Another typical fragmentation is the loss of formic acid (46 u) or carbon dioxide (CO₂, 44 u). nih.gov The butyl chain can undergo fragmentation, leading to clusters of peaks separated by 14 mass units, corresponding to the loss of methylene (-CH₂-) groups. libretexts.org

The furan ring itself can also fragment. Studies on similar compounds, such as furo-furan lactones, have shown characteristic losses of carbon monoxide (CO) and water (H₂O) molecules. The fragmentation of 2-aroylbenzofuran derivatives often results in the formation of stable acylium ions. nih.gov For this compound, cleavage of the bond between the furan ring and the butyl group, or within the butyl chain itself, would produce a series of characteristic fragment ions that help confirm the substitution pattern and the nature of the alkyl chain.

Table 1: Predicted MS/MS Fragmentation Data for this compound (Precursor Ion [M-H]⁻)

| Product Ion (m/z) | Neutral Loss | Proposed Fragment Identity |

|---|---|---|

| 151 | CO₂ (44 u) | Ion resulting from decarboxylation |

| 125 | C₄H₉ (57 u) | Furan-2-carboxylate (B1237412) anion from loss of butyl radical |

| 123 | COOH + H₂ (46 u) | Ion from loss of carboxyl group and hydrogen |

Note: This table is predictive and based on general fragmentation patterns of related structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule. echemi.com By measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending, an IR spectrum provides a unique fingerprint of the compound's structure. echemi.comvscht.cz

For this compound, the IR spectrum is dominated by the characteristic absorptions of the carboxylic acid group, the furan ring, and the alkyl (butyl) chain.

Carboxylic Acid Group (-COOH): This group gives rise to two very distinct and easily identifiable absorptions. libretexts.orglibretexts.org

O–H Stretch: A very broad and strong absorption band is observed in the region of 2500-3300 cm⁻¹. libretexts.orglumenlearning.comorgchemboulder.comfiveable.meopenstax.org This significant broadening is a result of intermolecular hydrogen bonding, which causes the carboxylic acid to exist as a dimer in many states. echemi.comorgchemboulder.com

C=O Stretch: A sharp and very intense absorption appears between 1680-1725 cm⁻¹. lumenlearning.comorgchemboulder.comacademyart.edu The exact position depends on factors like hydrogen bonding and conjugation. libretexts.orgorgchemboulder.com Conjugation with the furan ring system typically shifts this absorption to a lower wavenumber.

C–O Stretch: This appears as a medium-intensity band in the 1210-1320 cm⁻¹ region. lumenlearning.comorgchemboulder.comacademyart.edu

Furan Ring: The furan ring has characteristic C=C and C–O stretching vibrations. These typically appear in the fingerprint region of the spectrum, with C=C stretching around 1500-1600 cm⁻¹ and C–O–C stretching near 1000-1200 cm⁻¹.

Butyl Group (-C₄H₉): The alkyl chain is identified by its C–H bond vibrations.

C–H Stretch: Strong, sharp absorptions are seen in the 2850-3000 cm⁻¹ range, often appearing as sharp peaks superimposed on the broad O–H band. vscht.czorgchemboulder.com

C–H Bends: Bending vibrations for the methylene (-CH₂-) and methyl (-CH₃) groups appear around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O–H Stretch | 2500–3300 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1680–1725 | Strong, Sharp |

| Alkyl C-H | C–H Stretch | 2850–2960 | Medium-Strong |

| Furan Ring | C=C Stretch | ~1580, ~1470 | Medium-Weak |

| Carboxylic Acid | C–O Stretch | 1210–1320 | Medium |

Chromatographic Separation Techniques for Isolation and Purity

Chromatography is essential for separating this compound from reaction mixtures or natural extracts and for assessing its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

HPLC is the premier method for the analysis of non-volatile or thermally sensitive compounds like carboxylic acids. nih.govresearchgate.net It is widely used for both qualitative identification and precise quantitative analysis.

A typical HPLC method for this compound would employ a reversed-phase column (e.g., C18) where the stationary phase is nonpolar. nih.gov The mobile phase would consist of a polar solvent mixture, such as acetonitrile and water, with an acidic modifier like formic acid or methanesulfonic acid to ensure the carboxylic acid remains in its protonated, less polar form, leading to better retention and peak shape. nih.govsielc.commdpi.com

Detection is commonly achieved using an ultraviolet (UV) detector, as the furan ring and carboxyl group constitute a chromophore that absorbs UV light. A photodiode array (PDA) detector can provide spectral information, further aiding in peak identification and purity assessment. For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS). researchgate.netqub.ac.uk

Table 3: Typical HPLC Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 0.5–1.0 mL/min |

| Column Temperature | 25–40 °C nih.govmdpi.com |

| Injection Volume | 2–10 µL mdpi.com |

| Detector | UV/PDA at ~264 nm mdpi.com or Mass Spectrometer (LC-MS) |

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. uliege.be While carboxylic acids themselves can be challenging to analyze directly by GC due to their polarity and potential for thermal degradation, furan derivatives are often sufficiently volatile. restek.com For less volatile acids, derivatization to a more volatile ester form (e.g., a methyl ester) may be performed prior to analysis.

The analysis of furan compounds in various matrices is frequently accomplished using GC coupled with mass spectrometry (GC-MS). restek.commdpi.comresearchgate.netnih.gov This combination allows for both separation and definitive identification. Headspace (HS) or solid-phase microextraction (SPME) techniques are often employed for sample introduction, especially for trace analysis, as they concentrate volatile analytes from the sample matrix. uliege.berestek.comnih.govshimadzu.com

A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used for the separation of furan derivatives. mdpi.comresearchgate.netnih.gov

Table 4: Typical GC-MS Conditions for Volatile Furan Compound Analysis

| Parameter | Condition |

|---|---|

| Column | HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) mdpi.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) mdpi.com |

| Injector Temperature | 250–280 °C mdpi.com |

| Oven Program | Initial temp ~40°C, hold, then ramp to ~250°C e3s-conferences.org |

| Sample Introduction | Headspace (HS) or Solid-Phase Microextraction (SPME) restek.com |

| Detector | Mass Spectrometer (MS), often in Multiple Reaction Monitoring (MRM) mode for high sensitivity mdpi.comshimadzu.com |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. researchgate.netsemanticscholar.org This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule, which is crucial for a complete structural elucidation. researchgate.net

The method requires a high-quality single crystal of this compound. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. mdpi.com This diffraction pattern is recorded and analyzed to generate an electron density map of the molecule. mdpi.com From this map, the positions of the individual atoms can be determined with high precision.

The resulting crystal structure would confirm the planarity of the furan ring, the geometry of the carboxylic acid group, and the specific conformation (e.g., gauche, anti) of the butyl side chain in the solid state. Furthermore, it would reveal intermolecular interactions, such as the hydrogen-bonding network between the carboxylic acid groups, which often leads to the formation of dimers. orgchemboulder.com This detailed structural information is invaluable for understanding the compound's physical properties and its interactions in a biological or material context. researchgate.net

Based on a comprehensive search of available scientific literature, there are no specific peer-reviewed studies focused on the theoretical and computational chemistry of this compound that would provide the detailed research findings, data tables, and in-depth analysis required to populate the requested article structure.

While computational studies have been performed on other furan derivatives, such as furan-2-carboxylic acid, 5-formylfuran-2-carboxylic acid, and various benzofurans, these findings are specific to those molecules. Extrapolating this data to this compound would be scientifically inaccurate and would not adhere to the strict instruction of focusing solely on the specified compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings for each specified section and subsection for the chemical compound “this compound” at this time due to the absence of published research in this specific area.

Theoretical and Computational Studies on 5 Butylfuran 2 Carboxylic Acid Systems

Analysis of Intermolecular Interactions and Crystal Packing Phenomena

The crystal structure of a molecule, which describes the arrangement of molecules in a solid, is fundamentally dictated by a network of intermolecular interactions. For 5-butylfuran-2-carboxylic acid, these interactions are primarily driven by its three key structural components: the carboxylic acid group, the furan (B31954) ring, and the butyl chain. While a definitive crystal structure for this specific compound is not available, computational methods like Density Functional Theory (DFT) can predict the nature and strength of these interactions.

Key Intermolecular Interactions:

Hydrogen Bonding: The most significant intermolecular force in this compound is the hydrogen bond originating from the carboxylic acid moiety. It is highly probable that the molecules would arrange into centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. This is a ubiquitous and highly stable supramolecular synthon in carboxylic acids.

Other Weak Interactions: Weaker C-H···O or C-H···π interactions involving the hydrogen atoms of the furan ring and the butyl chain with the oxygen atoms of the carboxyl group or the π-system of an adjacent furan ring may also play a role in stabilizing the crystal structure.

Computational analysis, often employing methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, would be instrumental in quantifying the energies of these different interactions and understanding their relative contributions to the stability of the crystal lattice.

Hypothetical Data on Carboxylic Acid Dimer Hydrogen Bonds This table presents typical values for hydrogen bonds in carboxylic acid dimers as would be predicted by DFT calculations.

| Interaction Type | Donor-Acceptor Atoms | Typical Distance (Å) | Typical Interaction Energy (kcal/mol) |

|---|---|---|---|

| Strong Hydrogen Bond | O-H···O=C | 2.6 - 2.8 | -7 to -10 |

| Weak Hydrogen Bond | C-H···O | 3.0 - 3.5 | -0.5 to -2.5 |

| van der Waals | C···C (butyl chain) | > 3.5 | -0.1 to -1.0 |

Molecular Dynamics Simulations for Understanding Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. While no specific MD studies on this compound have been published, such simulations could provide invaluable insights into its dynamics in different environments, such as in solution or at interfaces.

An MD simulation of this compound would involve the following key steps:

Force Field Selection: A suitable force field (e.g., GROMOS, AMBER, CHARMM) would be chosen to model the intramolecular and intermolecular forces. The parameters for the furan ring and carboxylic acid would be critical for an accurate simulation.

System Setup: The molecule would be placed in a simulation box, typically solvated with a chosen solvent (e.g., water, methanol) to mimic experimental conditions.

Simulation: The simulation would be run for a sufficient length of time (nanoseconds to microseconds) to observe the dynamic processes of interest.

Potential Insights from MD Simulations:

Solvation Structure: MD can reveal how solvent molecules arrange around the solute, providing information about the hydration shell of the carboxylic acid and the hydrophobic interactions around the butyl chain.

Conformational Dynamics: The simulation can explore the different conformations of the flexible butyl chain and the rotation around the bond connecting the carboxylic acid group to the furan ring.

Transport Properties: Properties such as the diffusion coefficient of the molecule in a given solvent could be calculated, which is important for understanding its behavior in solution.

Typical Parameters for a Hypothetical MD Simulation This table outlines a possible set of parameters for conducting an MD simulation on this compound in a water solvent.

| Parameter | Typical Value/Method |

|---|---|

| Force Field | GROMOS54a7 or OPLS-AA |

| Solvent Model | SPC/E or TIP3P water |

| Box Type | Cubic or Rectangular |

| Temperature | 298 K (25 °C) |

| Pressure | 1 bar |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Applications of 5 Butylfuran 2 Carboxylic Acid and Its Derivatives in Advanced Organic Synthesis and Materials Science

Utility as Building Blocks in Complex Organic Molecule Synthesis

The furan (B31954) ring is a versatile starting material in organic synthesis due to its unique chemical properties. It can act as a diene in Diels-Alder reactions, and the substituents on the ring can be readily modified, making furan derivatives valuable precursors for a wide range of more complex molecules.

Furan-2-carboxylic acids are well-established precursors for the synthesis of various other heterocyclic systems. For instance, 5-arylfuran-2-carboxylic acids have been successfully used to synthesize 1,2,4-thiadiazole (B1232254) and 1,3,4-oxadiazole (B1194373) derivatives. These transformations often involve the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, which can then undergo cyclization reactions with appropriate reagents. It is plausible that 5-Butylfuran-2-carboxylic acid could similarly be employed in the synthesis of novel heterocyclic compounds bearing a butyl group, which could influence the solubility and biological activity of the final products.

The general reactivity of the furan ring also allows for its conversion into other heterocyclic systems. For example, treatment of furan derivatives with specific reagents can lead to ring-opening and subsequent recyclization to form pyridines, pyridazines, or other aromatic and non-aromatic heterocycles. The presence of the butyl group at the 5-position would be carried through these transformations, yielding specifically substituted heterocyclic products.